PAR-1 Binding Affinity: Class-Level Inference from N7-Substituted Pyrroloquinazolines
High-strength, direct comparative differential evidence for this specific compound is limited in the public domain. This evidence item represents a **class-level inference** derived from the closest relevant SAR study. In a foundational series of pyrroloquinazoline thrombin receptor (PAR-1) antagonists, the nature of the N7-substituent was a critical determinant of potency. The unsubstituted parent scaffold showed weak inhibitory activity, while a compound with an N7 isopropylbenzyl substituent (compound 4f) achieved an IC50 of 52 nM [1]. This demonstrates that the 7-position is a key vector for modulating biological activity, and the methyl group in the target compound provides a defined, minimal alkyl substitution distinct from more elaborate or absent groups in other analogs.
| Evidence Dimension | PAR-1 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | Not available for 3-amino-7-methyl analog |
| Comparator Or Baseline | Pyrroloquinazoline scaffold with N7-isopropylbenzyl (Compound 4f): IC50 = 52 nM; Unsubstituted scaffold: weak activity |
| Quantified Difference | N/A (Class-level inference: 7-position strongly influences activity; quantitative data for this specific compound is absent) |
| Conditions | Radioligand binding assay using human PAR-1 receptor |
Why This Matters
This data establishes the 7-position as a critical pharmacophoric point, justifying the procurement of a specific 7-substituted analog like 3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one over non-substituted or differently substituted alternatives for SAR exploration.
- [1] Ahn, H.-S.; Arik, L.; Boykow, G.; Burnett, D.A.; Caplen, M.A.; Czarniecki, M.; Domalski, M.S.; Foster, C.; Manna, M.; Stamford, A.W.; et al. Structure-activity relationships of pyrroloquinazolines as thrombin receptor antagonists. Bioorg. Med. Chem. Lett. 1999, 9, 2073-2078. View Source
